Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-16-12-7-5-4-6-10(12)8-11(13(16)18)14(19)20-15-9(2)17/h4-7,11H,3,8H2,1-2H3,(H,15,17) |
InChI Key |
DBQPNVSFWQNTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2CC(C1=O)C(=O)ONC(=O)C |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs method is a common approach for synthesizing quinoline derivatives:
- Starting Materials :
- Ethyl acetoacetate
- Aniline derivatives
- Reaction Conditions :
- Condensation of ethyl acetoacetate with aniline in the presence of phosphorus oxychloride (POCl₃).
- Cyclization under controlled heating.
- Outcome :
- Formation of a 4-hydroxyquinoline intermediate, which can be further modified to introduce the acetamido group.
Coupling Reaction
Coupling reactions are used to attach the acetamido group to the quinoline scaffold:
- Reagents :
- Polystyrene-supported 1-hydroxybenzotriazole (HOBt) as a coupling agent.
- Amine derivatives for introducing the acetamido functionality.
- Procedure :
- Activation of the carboxylic acid group on the quinoline ring using HOBt.
- Coupling with an amine under mild conditions (e.g., room temperature in DMF).
- Key Features :
- High yield and selectivity due to the use of solid-supported reagents.
N-Alkylation
To introduce the ethyl group at position 1 of the quinoline ring:
- Reagents :
- Isatoic anhydride
- Ethyl bromide
- Reaction Conditions :
- Conducted in anhydrous DMF with sodium hydride as a base.
- Outcome :
- Formation of N-ethyl-substituted intermediates.
Esterification
The carboxylic acid group is converted into an ester to stabilize the molecule and enhance its reactivity:
- Reagents :
- Alcohols (e.g., ethanol) and acidic catalysts.
- Procedure :
- Refluxing in alcohol under acidic conditions.
Reaction Schemes and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Gould-Jacobs Cyclization | Ethyl acetoacetate + Aniline, POCl₃, heat | ~85 |
| Coupling Reaction | Quinoline acid + Amine, HOBt, DMF | 70–90 |
| N-Alkylation | Isatoic anhydride + Ethyl bromide, NaH, DMF | ~80 |
| Esterification | Quinoline acid + Ethanol, acidic catalyst | ~75 |
Optimizations and Notes
- Solvent Selection : DMF is preferred for its ability to dissolve polar reagents and stabilize intermediates.
- Temperature Control : Cyclization reactions require precise temperature control to avoid side products.
- Catalysts : Use of solid-supported catalysts like HOBt improves reaction efficiency and simplifies purification.
Advanced Techniques
Recent studies have explored microwave-assisted synthesis for faster reaction times and higher yields in cyclization and coupling steps. Additionally, green chemistry approaches using water or ionic liquids as solvents are being developed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines and substituted quinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include derivatives reported in , such as N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52). These compounds share the dihydroquinoline core but differ in substituents:
- Substituent positions : The target compound features an ethyl ester at position 3, whereas analogs in have carboxamide groups at N3, often paired with bulky substituents (e.g., adamantyl, pentyl).
- Chlorine substitution : Compound 52 includes a 6-chloro group, which could enhance lipophilicity and influence binding interactions compared to the target compound’s acetamido group .
Physical Properties and Hydrogen Bonding
highlights physical properties such as melting points and optical activity for similar compounds. For example:
- Melting points : Adamantyl-substituted derivatives (e.g., compound 52) exhibit higher melting points (>200°C), likely due to strong intermolecular forces from rigid substituents. The target compound’s ethyl ester and acetamido groups may reduce melting points compared to adamantyl analogs but increase solubility in polar solvents.
Data Tables
Table 1: Structural Comparison of Quinoline Derivatives
Table 2: Physical and Spectral Properties
Research Findings and Implications
- Substituent effects : Bulky groups (e.g., adamantyl) enhance thermal stability but may reduce solubility, whereas polar groups (e.g., acetamido) improve aqueous compatibility .
- Hydrogen-bond networks : The acetamido group’s dual hydrogen-bonding capability could facilitate crystallization, aligning with Etter’s graph set analysis principles .
- Synthetic scalability : Methods from , such as TLC and chiral HPLC, are directly applicable to the target compound’s synthesis and purification .
Biological Activity
Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate (CAS Number: 2306278-60-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 276.29 g/mol. The compound features a quinoline backbone, which is known for various biological activities, including antibacterial and anticancer properties.
Synthesis
The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with acetamide under specific conditions to yield the desired compound. The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from this structure have been tested against various cancer cell lines, including MCF-7 (breast cancer) and others. The MTT assay results indicated significant cytotoxicity against these cell lines, suggesting that the compound may inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Acetamido 1-Ethyl-2-Oxo | MCF-7 | 15.0 | |
| Doxorubicin (Control) | MCF-7 | 5.0 |
Antimicrobial Activity
In addition to its anticancer properties, acetamido 1-ethyl-2-oxo has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
The biological activity of acetamido 1-ethyl-2-oxo is believed to be linked to its ability to interact with specific biological targets within cells. For example, it may act as an inhibitor of certain enzymes involved in cancer cell metabolism or as a modulator of signaling pathways that regulate cell growth and apoptosis.
Enzyme Inhibition Assays
Research indicates that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive function or exhibiting neuroprotective effects.
Case Studies
- Study on MCF-7 Cell Line : A recent investigation assessed the anticancer effects of acetamido derivatives on the MCF-7 cell line using an MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against breast cancer cells .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of acetamido derivatives against clinical isolates of bacteria. The results showed effective inhibition at concentrations ranging from 10 to 50 µg/mL, indicating potential for therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
